Isobutyl cyclohexylpropionate

Description

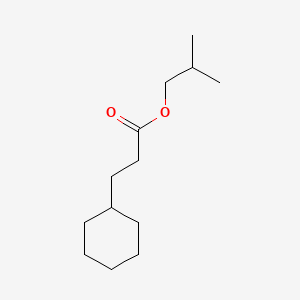

Structure

2D Structure

3D Structure

Properties

CAS No. |

94021-84-8 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

2-methylpropyl 3-cyclohexylpropanoate |

InChI |

InChI=1S/C13H24O2/c1-11(2)10-15-13(14)9-8-12-6-4-3-5-7-12/h11-12H,3-10H2,1-2H3 |

InChI Key |

JAFAFLLABLOGLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)CCC1CCCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Engineering

Enzymatic Catalysis in Isobutyl Cyclohexylpropionate Synthesis

Enzymatic catalysis, particularly utilizing lipases, has emerged as a powerful tool for ester synthesis due to its high specificity, mild reaction conditions, and environmentally benign nature. nih.govnih.gov Lipases (triacylglycerol acylhydrolase, EC 3.1.1.3) are versatile biocatalysts that can catalyze esterification and transesterification reactions, often in non-aqueous environments, making them ideal for producing high-purity esters like this compound. nih.govscielo.br

The primary enzymatic route for synthesizing this compound is the direct esterification of cyclohexanepropanoic acid with isobutanol, catalyzed by a lipase (B570770). Lipases can also catalyze transesterification (or alcoholysis) reactions, where an existing ester is reacted with isobutanol to yield the desired product. scielo.brnih.gov

Lipase-catalyzed reactions are influenced by several key parameters, including the choice of enzyme, solvent, water activity, temperature, and the molar ratio of substrates. nih.govnih.gov Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on acrylic resin), are frequently employed to enhance stability, reusability, and ease of separation from the reaction mixture. researcher.liferesearchgate.net The enzymatic approach avoids the formation of unwanted by-products often seen in chemical synthesis, simplifying downstream processing. scielo.br

The synthesis can be performed in various media, including organic solvents or solvent-free systems where one of the reactants acts as the solvent. nih.gov Solvent-free systems are increasingly preferred as they align with green chemistry principles by reducing volatile organic compound (VOC) emissions and improving process intensity.

Table 1: Comparison of Lipase-Catalyzed Synthesis Strategies for Esters

| Strategy | Reactants | Typical Catalyst | Key Advantages | Reference Findings |

|---|---|---|---|---|

| Esterification | Cyclohexanepropanoic Acid + Isobutanol | Immobilized Lipase (e.g., Novozym® 435) | High selectivity, mild conditions, minimal by-products. | Yields can exceed 90% under optimized conditions. researcher.life |

| Transesterification | Methyl Cyclohexylpropionate + Isobutanol | Immobilized or Free Lipase | Can be driven to completion by removing the leaving alcohol. | Effective alternative, though direct esterification is often more atom-economical. nih.govnih.gov |

The application of ultrasound irradiation is a significant process intensification technique for lipase-catalyzed reactions. tandfonline.comresearchgate.net Ultrasound enhances the reaction rate primarily through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. tandfonline.comchesci.com This phenomenon generates intense localized heating and pressure, which improves mass transfer between the immiscible substrates (acid and alcohol) and the enzyme, particularly in heterogeneous and viscous systems. nih.govnih.gov

For the synthesis of related esters like isobutyl propionate (B1217596) and 2-ethylhexyl stearate, ultrasound has been shown to dramatically reduce reaction times compared to conventional mechanical stirring. nih.govresearchgate.net For example, the synthesis of isobutyl propionate reached 95.14% conversion in 3 hours with ultrasound, compared to 10 hours using conventional methods. nih.gov This acceleration allows for lower enzyme loading and operation at milder temperatures, which helps to preserve enzyme activity over multiple cycles. nih.govnih.gov

Table 2: Effect of Ultrasound on Lipase-Catalyzed Ester Synthesis

| Parameter | Conventional Stirring | Ultrasound-Assisted | Observed Improvement | Reference Study |

|---|---|---|---|---|

| Reaction Time | 10 hours | 3 hours | ~70% reduction in time | Isobutyl Propionate Synthesis nih.gov |

| Enzyme Loading | 5% w/w | 4% w/w | 20% reduction in enzyme required | Isobutyl Propionate Synthesis nih.gov |

| Reaction Yield | Similar final yield | Achieved in significantly less time | Increased reaction rate | Ethyl Acetate Synthesis tandfonline.com |

| Temperature | Often requires higher temperatures | Effective at lower temperatures (e.g., 50-60°C) | Better enzyme stability | Various Ester Syntheses nih.govnih.gov |

The kinetics of lipase-catalyzed esterification reactions are widely described by the Ping-Pong Bi-Bi mechanism. nih.govnih.govinstras.comucp.pt This two-substrate mechanism involves a series of steps:

The carboxylic acid (cyclohexanepropanoic acid) binds to the active site of the lipase.

An acyl-enzyme intermediate is formed, releasing a water molecule. nih.gov

The alcohol (isobutanol) then binds to this intermediate.

The ester (this compound) is formed and released from the enzyme, regenerating the free enzyme for the next catalytic cycle.

Table 3: Representative Kinetic Parameters for Lipase-Catalyzed Esterification (Ping-Pong Bi-Bi Model)

| Parameter | Description | Example Value (Isobutyl Propionate Synthesis) nih.gov |

|---|---|---|

| Vmax | Maximum reaction rate | 50.0 M/min/g catalyst |

| KA (Km for acid) | Michaelis constant for the acid | 4.87 x 10⁻² M |

| KB (Km for alcohol) | Michaelis constant for the alcohol | 9.06 x 10⁻⁴ M |

| KiA | Inhibition constant for the acid | 9.8 x 10⁻¹ M |

| KiB | Inhibition constant for the alcohol | 1.05 x 10⁻³ M |

Heterogeneous Catalytic Approaches

Heterogeneous catalysis offers a robust alternative to enzymatic methods, particularly for large-scale industrial production. These processes typically involve solid catalysts that can be easily separated from the reaction mixture, allowing for continuous operation and catalyst recycling.

Solid acid catalysts, such as zeolites, sulfated zirconia, and heteropolyacids, are effective for esterification reactions. They provide acidic sites on their surface that protonate the carboxylic acid, activating it for nucleophilic attack by the alcohol. The key advantages of these catalysts include high thermal stability, resistance to harsh chemical environments, and the ability to be tailored for specific pore sizes and acid strengths.

The choice of catalyst depends on the specific reactants and desired reaction conditions. For the formation of cyclohexyl esters, catalysts with appropriate pore structures are necessary to accommodate the bulky cyclohexyl group and prevent mass transfer limitations. The reaction is typically carried out at elevated temperatures to achieve reasonable reaction rates, and water removal is essential to shift the equilibrium towards the product side.

Macroporous ion exchange resins, particularly strong acidic cation-exchange resins like Amberlyst-15, are widely used as catalysts for esterification. These resins consist of a polymeric backbone (e.g., sulfonated styrene-divinylbenzene) that provides a high concentration of accessible sulfonic acid (-SO₃H) groups.

These resins function as solid-state equivalents of sulfuric acid but without the associated problems of corrosion, catalyst removal, and waste disposal. They have proven effective in the synthesis of a wide range of esters. For the synthesis of this compound, the resin would be suspended in the reaction mixture of cyclohexanepropanoic acid and isobutanol. The process benefits from the ease of catalyst recovery through simple filtration. The catalytic activity can be maintained over numerous cycles, although deactivation can occur due to fouling or thermal degradation at very high temperatures.

Table 4: Performance of Ion Exchange Resins in Esterification

| Catalyst Type | Active Group | Typical Operating Temperature | Advantages | Limitations |

|---|---|---|---|---|

| Amberlyst-15 | Sulfonic Acid (-SO₃H) | 60-120°C | High activity, easy separation, reusable, low corrosion. | Limited thermal stability (typically < 130°C), potential for swelling. |

| Nafion-NR50 | Perfluorosulfonic Acid | 80-150°C | Higher thermal and chemical stability than styrenic resins. | Higher cost. |

Novel Chemical Reaction Pathways

Photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions, offering novel pathways to synthesize derivatives of this compound that would be challenging to access through traditional methods. nih.gov This methodology typically involves a photocatalyst, often an iridium or ruthenium complex, that, upon excitation by visible light, can engage in single-electron transfer (SET) processes to generate radical intermediates. chemistryviews.org

For modifying the cyclohexane (B81311) ring of a cyclohexylpropionate precursor, a photoredox-mediated Minisci-type reaction could be envisioned. In related systems, this approach has been used for the direct alkylation of heteroarenes. nih.gov A similar strategy could involve the generation of an alkyl radical from a suitable precursor, which then adds to an activated cyclohexane derivative. Alternatively, a hydrogen atom transfer (HAT) process could be employed to selectively abstract a hydrogen atom from the cyclohexane ring, generating a cyclohexyl radical that can then be functionalized. nih.gov The reactivity and stability of the generated radical are crucial factors. Studies on benzylic radicals show that radical stability and structural features significantly influence reaction outcomes, such as the competition between desired product formation and radical dimerization. nih.gov

The table below summarizes key components of a representative photoredox catalytic system that could be adapted for the C-H alkylation of cyclohexane derivatives.

| Component | Example | Function |

| Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Absorbs visible light and initiates single-electron transfer. chemistryviews.org |

| Radical Precursor | Carboxylic Acids, Aldehydes | Generates the desired alkyl radical upon oxidation or reduction. nih.govnih.gov |

| Oxidant/Reductant | Persulfates, tert-butyl peroxybenzoate | Regenerates the photocatalyst or initiates radical formation. nih.govchemistryviews.org |

| Light Source | Blue LEDs | Provides the energy for photocatalyst excitation. chemistryviews.org |

| Substrate | Cyclohexane derivative | The molecule undergoing C-H functionalization. |

Grignard reagents (RMgX) are highly versatile organometallic compounds that serve as potent carbon-based nucleophiles and strong bases. masterorganicchemistry.com Their application in the synthesis and modification of this compound and its precursors is multifaceted. A primary application involves the reaction of a Grignard reagent with an ester. When this compound reacts with a Grignard reagent, the nucleophile adds to the carbonyl carbon twice. The initial addition leads to a tetrahedral intermediate, which then eliminates the isobutoxy group to form a ketone. masterorganicchemistry.comchemistrysteps.com This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup. chemistrysteps.comyoutube.com This "double addition" is a characteristic reaction of esters with Grignard reagents and provides a route to tertiary alcohols where at least two of the alkyl groups are identical. masterorganicchemistry.commasterorganicchemistry.com

Furthermore, Grignard reagents can be used to construct the core carbon skeleton. For example, a Grignard reagent derived from a halogenated cyclohexane could be reacted with carbon dioxide (CO₂) to form cyclohexanecarboxylic acid, a potential precursor to the final compound. masterorganicchemistry.com Similarly, the reaction of a cyclohexyl Grignard reagent with an epoxide can be used to introduce a two-carbon chain, which could then be further elaborated.

The general mechanism for the reaction of an ester with a Grignard reagent is outlined below:

Nucleophilic Addition: The Grignard reagent adds to the ester's carbonyl group.

Elimination: The tetrahedral intermediate collapses, expelling the alkoxy group (-OR') to form a ketone.

Second Nucleophilic Addition: A second molecule of the Grignard reagent adds to the newly formed ketone.

Protonation: An acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. masterorganicchemistry.com

Macrocycles often exhibit unique biological activities and improved physicochemical properties due to their constrained conformations. nih.govresearchgate.net Generating macrocyclic analogues of this compound involves bifunctionalizing a linear precursor and inducing an intramolecular ring-closing reaction. Several robust macrocyclization strategies developed primarily for peptide and natural product synthesis can be adapted for this purpose. cam.ac.uknih.gov

Ring-closing metathesis (RCM) is a prominent method that utilizes ruthenium-based catalysts (e.g., Grubbs' catalysts) to form a new double bond between two terminal alkenes within a linear precursor. cam.ac.uk To apply this to a cyclohexylpropionate system, both the cyclohexane ring and the isobutyl group (or a replacement) would need to be appended with alkene-terminated chains.

Another powerful technique is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction that forms a stable triazole ring. uni-kiel.de This would require a linear precursor containing both an azide (B81097) and a terminal alkyne. These strategies allow for the creation of diverse macrocyclic scaffolds by varying the length and chemical nature of the linking chains. cam.ac.uk

| Macrocyclization Strategy | Key Reaction | Functional Groups Required | Resulting Linkage |

| Ring-Closing Metathesis (RCM) | Olefin Metathesis | Two terminal alkenes | Carbon-carbon double bond cam.ac.uk |

| Azide-Alkyne Cycloaddition | Cycloaddition | Azide and terminal alkyne | 1,2,3-Triazole ring uni-kiel.de |

| Macrolactamization | Amide bond formation | Amine and carboxylic acid | Amide (Lactam) bond nih.gov |

| Macrolactonization | Ester bond formation | Alcohol and carboxylic acid | Ester (Lactone) bond nih.gov |

Reaction Mechanism Investigations and Kinetic Modeling

Investigating the reaction mechanism and kinetics of the esterification of cyclohexanepropionic acid with isobutanol is essential for process optimization and reactor design. The rate-limiting step in an esterification reaction can vary depending on the catalyst and reaction conditions. For acid-catalyzed esterifications, the mechanism typically involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water. Any of these steps could be rate-limiting.

Kinetic modeling is a powerful tool for elucidating these mechanisms. Models based on the Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism are often applied to heterogeneously catalyzed reactions, where adsorption of reactants onto the catalyst surface is a key step. researchgate.net In such models, the surface reaction between the adsorbed alcohol and carboxylic acid is often proposed as the rate-determining step. A study on the esterification of propionic acid with benzyl (B1604629) alcohol using an ion-exchange resin catalyst successfully employed a kinetic model based on this mechanism. researchgate.net

By performing experiments at various temperatures, concentrations, and catalyst loadings, kinetic parameters such as the activation energy (Ea) and pre-exponential factors can be determined. The activation energy provides insight into the temperature sensitivity of the reaction and can help identify the rate-limiting step. For example, literature values for the activation energy of similar esterification reactions range from approximately 40 to 65 kJ/mol. researchgate.net Comparing experimental data with predictions from different kinetic models allows for the validation of a proposed mechanism and the identification of the most probable rate-limiting step, paving the way for targeted process improvements. ugent.be

Development and Validation of Kinetic Models (e.g., Ping-Pong Bi-Bi)

In the enzymatic synthesis of esters, understanding the reaction mechanism is crucial for optimization. The Ping-Pong Bi-Bi mechanism is a widely accepted model for lipase-catalyzed esterification reactions involving two substrates and two products. researchgate.netnih.gov This model is characterized by a double displacement reaction where the enzyme binds to the first substrate, releases the first product, and is modified into an intermediate form. libretexts.orglibretexts.org This intermediate then binds to the second substrate to form the second product, regenerating the enzyme in its original state. libretexts.orglibretexts.org

The Ping-Pong Bi-Bi mechanism can be schematically represented as follows: E + A ↔ EA ↔ EP ↔ E + P E* + B ↔ E*B ↔ EQ ↔ E + Q

Where:

E is the enzyme (lipase)

A is the first substrate (e.g., an acid)

B is the second substrate (e.g., an alcohol)

P and Q are the products (e.g., ester and water)

EA , EP , E B , EQ are enzyme-substrate complexes

E * is the modified intermediate form of the enzyme researchgate.netlibretexts.org

Kinetic studies on the synthesis of structurally similar esters, such as isobutyl propionate via the esterification of propionic acid and isobutyl alcohol using immobilized lipase, have validated the applicability of the Ping-Pong Bi-Bi model. researchgate.net In these studies, researchers compare experimental initial reaction rates with rates predicted by different bisubstrate models (e.g., Ordered Bi-Bi, Random Bi-Bi, and Ping-Pong Bi-Bi). researchgate.net

Often, the data best fits a Ping-Pong Bi-Bi model that accounts for substrate inhibition, where high concentrations of either the acid or the alcohol can inhibit the enzyme's activity, forming dead-end complexes. researchgate.net The validation of this model is achieved by correlating it with experimental findings and determining the kinetic parameters. researchgate.net For the enzymatic synthesis of isobutyl propionate, one study found the Ping-Pong Bi-Bi model with substrate inhibition by both the acid and alcohol provided the best fit. researchgate.net

The kinetic parameters derived from this model are essential for reactor design and process optimization.

| Kinetic Parameter | Value | Description |

|---|---|---|

| Vmax | 0.5 Mol/min/g catalyst | Maximum reaction velocity |

| KA | 0.631 M | Michaelis constant for propionic acid |

| KB | 0.003 M | Michaelis constant for iso-butanol |

| KiA | 0.0042 M | Inhibition constant for propionic acid |

| KiB | 0.1539 M | Inhibition constant for iso-butanol |

This interactive table presents kinetic parameters for the synthesis of isobutyl propionate, a compound structurally analogous to this compound, based on a Ping-Pong Bi-Bi model with substrate inhibition. Data sourced from a study using immobilized lipase Novozym® 435. researchgate.net

Influence of Reaction Conditions on Mechanistic Pathways

Temperature: Temperature has a dual effect on the esterification reaction. An increase in temperature generally increases the reaction rate, as described by the Arrhenius equation. tubitak.gov.tr Studies on similar ester syntheses have shown that higher temperatures favor the transesterification reaction, leading to higher conversion rates in shorter times. fkit.hr For instance, in one continuous process, raising the temperature from 30 °C to 65 °C increased the biodiesel conversion from 5% to 70%. fkit.hr However, excessively high temperatures can lead to the denaturation of enzymatic catalysts or promote side reactions, thus there is an optimal temperature range for maximizing yield. tubitak.gov.tr

Reactant Molar Ratio: The molar ratio of the alcohol to the acid is a critical parameter. According to Le Chatelier's principle, using an excess of one reactant (typically the alcohol) can shift the reaction equilibrium towards the product side, thereby increasing the conversion of the limiting reactant (the acid). researchgate.net Research on fatty acid isobutyl ester synthesis shows that increasing the molar ratio of alcohol to oil from 5:1 to 10:1 can result in a significant jump in conversion. fkit.hrresearchgate.net However, this effect is not limitless. Beyond a certain point, increasing the excess of alcohol may not significantly improve conversion and can complicate downstream separation processes. fkit.hr In some cases, very high concentrations of the alcohol can also lead to substrate inhibition of the enzyme, as accounted for in the Ping-Pong Bi-Bi kinetic model. researchgate.netresearchgate.net

Catalyst Loading: The concentration of the catalyst, whether it is an enzyme or a chemical catalyst like an ion-exchange resin, directly impacts the reaction rate. tubitak.gov.trfkit.hr Increasing the catalyst loading generally provides more active sites for the reaction, leading to a faster approach to equilibrium. For example, in the synthesis of fatty acid propyl esters, increasing the mass fraction of a KOH catalyst from 1% to 3% resulted in a conversion increase of 36.0%. researchgate.net However, similar to other parameters, there is an optimal loading beyond which the increase in rate becomes less significant and may not be economically viable.

| Reaction Condition | Effect on Synthesis | Governing Principle / Observation |

|---|---|---|

| Temperature | Increases reaction rate but can cause catalyst denaturation at excessive levels. | Arrhenius Law; higher temperatures favor transesterification. tubitak.gov.trfkit.hr |

| Reactant Molar Ratio | An excess of one reactant (e.g., alcohol) increases equilibrium conversion. | Le Chatelier's Principle; an increased ratio from 5:1 to 10:1 can significantly boost conversion. fkit.hrresearchgate.net |

| Catalyst Loading | Higher loading increases the reaction rate by providing more active sites. | Increased catalyst mass fraction leads to higher conversion rates. researchgate.net |

This interactive table summarizes the influence of key reaction conditions on the synthesis of esters like this compound.

Sophisticated Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are instrumental in the characterization of isobutyl cyclohexylpropionate.

Isobutyl Group Protons: The protons of the isobutyl group are expected to show characteristic splitting patterns. The two methyl groups (-CH(CH₃)₂) are diastereotopic and thus chemically non-equivalent, though they may appear as a single doublet in achiral solvents. They would couple with the adjacent methine proton, resulting in a doublet. The methine proton (-CH(CH₃)₂) would be split by the two methyl groups and the methylene (B1212753) group, potentially leading to a complex multiplet. The methylene protons (-OCH₂-) adjacent to the ester oxygen are deshielded and would appear as a doublet, coupled to the methine proton.

Cyclohexyl Group Protons: The protons on the cyclohexyl ring will exist in axial and equatorial positions, leading to complex multiplets in the aliphatic region of the spectrum. The proton on the carbon attached to the propionate (B1217596) group (α-proton) would be the most deshielded of the ring protons.

Propionate Group Protons: The methylene group of the propionate moiety adjacent to the carbonyl group (-COCH₂CH₃) would appear as a quartet, coupled to the terminal methyl group. The methyl group (-COCH₂CH₃) would present as a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of distinct carbon environments. For this compound, signals for the carbonyl carbon, the carbons of the isobutyl group, the carbons of the cyclohexyl ring, and the carbons of the propionate chain are expected.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~173 |

| -OCH₂- (isobutyl) | ~3.8 (d) | ~70 |

| -CH(CH₃)₂ (isobutyl) | ~1.9 (m) | ~28 |

| -CH(CH₃)₂ (isobutyl) | ~0.9 (d) | ~19 |

| Cyclohexyl-CH-O- | ~4.7 (m) | ~73 |

| Cyclohexyl-CH₂- | 1.2-1.8 (m) | 23-32 |

| -COCH₂- (propionate) | ~2.3 (q) | ~28 |

| -CH₃ (propionate) | ~1.1 (t) | ~9 |

Note: Predicted values are based on analogous compounds and general chemical shift ranges. Actual experimental values may vary. d = doublet, t = triplet, q = quartet, m = multiplet.

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to be characterized by the prominent absorption bands of the ester functional group and the aliphatic C-H bonds of the isobutyl and cyclohexyl groups.

The most significant absorption will be the C=O stretching vibration of the ester, which typically appears as a strong, sharp band in the region of 1750-1735 cm⁻¹. orgchemboulder.com The spectrum will also feature two distinct C-O stretching bands, characteristic of esters, in the 1300-1000 cm⁻¹ region. orgchemboulder.com Additionally, strong bands corresponding to the C-H stretching of the sp³ hybridized carbons of the isobutyl and cyclohexyl groups will be observed around 2950-2850 cm⁻¹.

Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (C=O) | Stretch | 1750-1735 | Strong |

| Ester (C-O) | Stretch | 1300-1000 | Strong (two bands) |

| Alkane (C-H) | Stretch | 2950-2850 | Strong |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound (C₁₃H₂₄O₂), the molecular ion peak ([M]⁺) would be expected at m/z 212.

Electron impact (EI) ionization would likely lead to characteristic fragmentation patterns for the ester. Common fragmentation pathways for esters include cleavage of the bond next to the carbonyl group (α-cleavage) and McLafferty rearrangements. libretexts.orgmiamioh.edu

Key expected fragments for this compound would include:

Loss of the isobutoxy group (-OC₄H₉) to give a cyclohexylpropionyl cation.

Loss of the isobutyl group (-C₄H₉) leading to a protonated cyclohexyl propionate.

Fragmentation of the isobutyl group, such as the loss of isobutene (C₄H₈) via a McLafferty-type rearrangement, if sterically feasible.

Cleavage of the cyclohexyl ring.

Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 212 | [M]⁺ Molecular ion |

| 157 | [M - C₄H₉]⁺ |

| 139 | [M - OC₄H₉]⁺ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

Chromatographic Separation and Profiling Methods

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rroij.com It is a primary method for assessing the purity of volatile compounds like this compound and for confirming its identity. researchgate.netaip.orgmdpi.com

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time of the compound is a characteristic property under specific chromatographic conditions. As the compound elutes from the column, it is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, which can be compared to library spectra for confirmation of the compound's identity. The purity is determined by the relative area of the peak corresponding to this compound in the gas chromatogram.

The analysis of complex mixtures containing flavor and fragrance compounds often requires high-resolution chromatographic techniques to achieve adequate separation of structurally similar components. nih.govnews-medical.net The development of advanced GC methodologies, such as comprehensive two-dimensional gas chromatography (GC×GC), offers significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. nih.gov

For a compound like this compound, which may be present in complex matrices such as essential oils or fragrance formulations, high-resolution chromatography would be crucial for its accurate quantification and to resolve it from potential isomers or impurities. The selection of appropriate stationary phases and temperature programming is critical in optimizing the separation. The coupling of high-resolution GC with high-resolution mass spectrometry (HRMS) would provide even greater specificity and sensitivity for its detection and characterization.

In-depth Analysis of this compound Elusive in Scientific Literature

Analytical techniques for similar compounds, such as other fragrance esters, volatile organic compounds (VOCs), and semi-volatile organic compounds (SVOCs), are well-established. These methods typically involve gas chromatography coupled with mass spectrometry (GC-MS), often utilizing sample preparation techniques like headspace solid-phase microextraction (HS-SPME) for extraction from complex sample types. nih.govscielo.brresearchgate.neticm.edu.pl Such methodologies are routinely applied to the analysis of fragrance allergens in cosmetics and personal care products, as well as to the monitoring of organic compounds in environmental samples like wastewater. researchgate.netresearchgate.netjfda-online.comthermofisher.commonash.edu

For instance, the analysis of fragrance allergens in cosmetics often employs GC-MS to identify and quantify individual components. jfda-online.comnih.govnih.gov These studies provide detailed information on chromatographic conditions, mass spectrometric parameters, and method validation data, including limits of detection (LOD), limits of quantification (LOQ), and recovery rates. nih.govresearchgate.netresearchgate.net Similarly, the analysis of VOCs and SVOCs in environmental matrices is a well-documented field, with established protocols for sample extraction and analysis to ensure accurate quantification at trace levels. researchgate.netthermofisher.comresearchgate.netrestek.com

However, the application of these techniques specifically to this compound, including the development and validation of a dedicated quantitative method, is not described in the available scientific literature. Consequently, there is a lack of specific data such as retention times, mass-to-charge ratios for selected ion monitoring (SIM) or multiple reaction monitoring (MRM), and performance characteristics like linearity, precision, and accuracy for this particular compound in any complex matrix.

The absence of such detailed research findings prevents the construction of a robust section on the quantitative analysis of this compound. While general methodologies for similar fragrance compounds exist, the specific parameters and validation data required for a thorough and scientifically accurate discussion of this compound's quantitative analysis remain undetermined by the scientific community. This highlights an area for future research to develop and validate analytical methods for the monitoring of this fragrance ingredient in various complex matrices.

Occurrence and Distribution in Biological and Engineered Systems

Detection and Role in Anthropogenic Formulations

Isobutyl cyclohexylpropionate is primarily encountered as a synthetic compound used in various consumer products, valued for its sensory characteristics.

Chemical Profiling of Flavoring Agents in Consumer Products

This compound belongs to the chemical class of esters, which are widely used as flavoring agents in the food, beverage, and fragrance industries. libretexts.orgacs.org These compounds are often responsible for the fruity and sweet notes in products. libretexts.orgtrilogyflavors.com Flavor and fragrance formulations can be complex mixtures of chemical compounds designed by flavorists to achieve a specific sensory profile.

While this compound is not explicitly listed in all regulatory databases, its structural components are represented by other approved synthetic flavoring substances. For instance, the U.S. Food and Drug Administration (FDA) lists numerous propionate (B1217596) esters, such as Isobutyl propionate, as safe for use in food under 21 CFR 172.515. ecfr.gov Databases of fragrance and flavor compounds also list related molecules like cyclohexyl propionate and isobutyl propionate, noting their characteristic fruity and sweet aromas. thegoodscentscompany.comthegoodscentscompany.com This indicates that esters with isobutyl and cyclohexyl moieties are established components in the formulation of flavor profiles.

Interactive Table of Related Flavoring Esters

| Compound Name | FEMA Number | Common Odor/Flavor Profile | Regulatory Status (Example) |

| Isobutyl propionate | 2212 | Fruity, sweet, rummy, banana | FDA 21 CFR 172.515 |

| Cyclohexyl propionate | 2361 | Fruity, pineapple, sweet | FDA 21 CFR 172.515 |

| Ethyl propionate | 2456 | Fruity, pineapple odor | FDA 21 CFR 172.515 |

| Methyl propionate | 2724 | Fruity, rummy, fresh | FEMA GRAS |

Investigating Chemical Components in Aerosol Emissions

Flavoring agents are a major component of liquids used in electronic cigarettes (e-liquids) and are subsequently found in the aerosols they generate. nih.gov The analysis of e-cigarette aerosols is critical for understanding their chemical composition and potential health implications. mdpi.com Headspace sampling and gas chromatography are common analytical techniques used to identify the volatile components in these aerosols. mdpi.com

Numerous studies have identified a wide range of chemical compounds in e-cigarette aerosols, including nicotine, solvents like propylene glycol and glycerol, and various flavoring compounds. nih.govnih.govfrontiersin.org While research has identified dozens of constituents, including aldehydes (e.g., benzaldehyde) and terpenes (e.g., limonene), specific mention of this compound in these analyses is not found in the reviewed literature. nih.gov However, the aerosolization of e-liquids can lead to the formation of new chemicals that were not present in the original liquid, making the chemical profile of the aerosol highly complex. nih.gov Given that flavoring agents are a key ingredient, it is plausible that esters like this compound could be present in certain e-liquid formulations, and consequently in their aerosol emissions.

Interactive Table of Representative Compounds Detected in E-Cigarette Aerosols

| Compound Name | Chemical Class | Common Source |

| Nicotine | Alkaloid | Tobacco-derived |

| Propylene Glycol | Alcohol | E-liquid solvent |

| Glycerol | Alcohol | E-liquid solvent |

| Formaldehyde | Aldehyde | Thermal degradation product |

| Acetaldehyde | Aldehyde | Thermal degradation product |

| Benzene | Aromatic Hydrocarbon | Contaminant/Degradation Product |

| Benzaldehyde | Aldehyde | Flavoring Agent |

| Limonene | Terpene | Flavoring Agent |

Methodologies for Trace Detection in Environmental Samples

While specific methods for the detection of this compound in environmental samples are not documented, standard analytical techniques for identifying and quantifying similar volatile and semi-volatile organic compounds would be applicable.

The most common and effective method for the trace detection of such esters is Gas Chromatography-Mass Spectrometry (GC-MS) . This technique is highly sensitive and selective, making it ideal for identifying specific compounds in complex environmental matrices like water, soil, or air.

Key aspects of a GC-MS method for this compound would include:

Sample Preparation: This would involve extraction of the compound from the environmental matrix using a suitable solvent or solid-phase microextraction (SPME).

Gas Chromatography: The extracted sample would be injected into a gas chromatograph, where the compound is vaporized and separated from other components based on its boiling point and affinity for the chromatographic column.

Mass Spectrometry: As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its positive identification and quantification.

Computational Chemistry and Theoretical Modeling Studies

Molecular Dynamics and Conformational Analysis

Molecular dynamics and conformational analysis are pivotal in understanding the three-dimensional structure and flexibility of isobutyl cyclohexylpropionate. These studies reveal the preferred spatial arrangements of the atoms and the energy associated with different conformations.

Theoretical Prediction of Molecular Geometries and Isomerism

The ester functional group, with its sp2 hybridized carbonyl carbon, has a trigonal planar geometry around this carbon. study.comstudy.com The molecule also exhibits isomerism, primarily conformational isomerism due to the flexible cyclohexane (B81311) ring and rotation around single bonds.

Below is a table of predicted bond lengths and angles for key parts of the this compound molecule, based on typical values for similar organic esters.

| Parameter | Predicted Value |

| C=O bond length | ~1.21 Å |

| C-O bond length (ester) | ~1.34 Å |

| O-C (isobutyl) bond length | ~1.45 Å |

| C-C bond length (cyclohexane) | ~1.54 Å |

| C=O-C bond angle | ~120° |

| C-O-C bond angle | ~115° |

| C-C-C bond angle (cyclohexane) | ~111° |

Note: These are estimated values based on general principles of organic chemistry and data for analogous molecules.

Conformational Energy Landscapes of Cyclohexane Derivatives

The cyclohexane ring in this compound is the most conformationally dynamic part of the molecule. Its energy landscape is characterized by several key conformations, with the chair conformation being the most stable due to the minimization of angle and torsional strain. davuniversity.orglibretexts.org

Other higher-energy conformations include the boat, twist-boat, and half-chair. wikipedia.org The energy differences between these conformations are well-established for cyclohexane itself and serve as a good model for the substituted derivative. The bulky isobutylpropionate group is expected to preferentially occupy an equatorial position on the chair conformer to minimize steric hindrance. wikipedia.org

The following table summarizes the relative energies of the principal conformations of a monosubstituted cyclohexane, which provides a model for the conformational energy landscape of this compound.

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0 |

| Twist-Boat | 5.5 |

| Boat | 6.9 |

| Half-Chair | 10.8 |

Source: Data adapted from general conformational analysis of cyclohexane derivatives. wikipedia.orgdavuniversity.org

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic properties and reactivity of this compound.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound is largely dictated by the ester functional group. study.comstudy.com The carbonyl group (C=O) is polarized, with the oxygen atom being more electronegative, leading to a partial positive charge on the carbonyl carbon. This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. study.com

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to compute molecular orbitals and electrostatic potential maps, which visually represent the electron distribution and sites of reactivity. researchgate.net The reactivity of the ester can be predicted, with common reactions including hydrolysis and transesterification. smolecule.com

Calculation of Spectroscopic Parameters for Validation

Quantum chemical methods are also employed to calculate spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. winterschool.cc For this compound, key spectroscopic features would be the infrared (IR) vibrational frequencies.

The characteristic IR absorption peaks for an ester are the C=O stretch and the C-O stretches. spectroscopyonline.comspectroscopyonline.com Theoretical calculations can predict the wavenumbers for these vibrations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch | ~1735-1750 |

| C-O Stretch (acyl-oxygen) | ~1250-1300 |

| C-O Stretch (alkyl-oxygen) | ~1050-1150 |

Note: These are typical ranges for saturated esters and can be calculated with higher precision using quantum chemical software. spectroscopyonline.comspectroscopyonline.com

Reaction Pathway and Transition State Modeling

Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound. usgs.gov This involves mapping the potential energy surface for a given reaction, identifying transition states, and calculating activation energies.

For instance, the hydrolysis of this compound, which breaks the ester back into cyclohexylpropionic acid and isobutanol, can be modeled. smolecule.com This would involve calculating the energy profile for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon, leading through a tetrahedral intermediate to the final products. Such modeling provides detailed mechanistic insights that are often difficult to obtain through experimental means alone. usgs.gov

Computational Investigations of Catalytic Mechanisms

While specific computational studies exclusively focused on the synthesis of this compound are not extensively documented in publicly available literature, the general mechanisms of acid-catalyzed esterification are well-understood and have been the subject of theoretical investigation. pku.edu.cn Esterification typically proceeds via an addition-elimination pathway. pku.edu.cn Computational studies on similar esterification reactions provide a framework for understanding the catalytic cycle involved in the formation of this compound.

These studies often employ quantum chemical methods to model the reaction pathways. For instance, density functional theory (DFT) is a common approach used to calculate the electronic structure and energies of reactants, intermediates, transition states, and products. Through these calculations, a detailed picture of the catalytic mechanism emerges, highlighting the role of the acid catalyst in activating the carboxylic acid (cyclohexylpropionic acid) towards nucleophilic attack by the alcohol (isobutanol). The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the catalyst.

Computational models can also explore the efficacy of different catalysts, such as Brønsted or Lewis acids, by comparing the activation energies associated with each catalytic pathway. smolecule.com This allows for the rational design and selection of more efficient catalysts for the synthesis of this compound and other esters.

Energy Barriers and Reaction Flux Analysis

A key aspect of computational reaction modeling is the determination of energy barriers, or activation energies, which dictate the rate of a chemical reaction. By mapping the potential energy surface of the reaction, computational chemists can identify the lowest energy pathway from reactants to products. The highest point along this pathway corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy.

For the synthesis of this compound, computational analysis would involve calculating the energy barriers for each step of the esterification mechanism. This includes the initial protonation, the nucleophilic attack, the proton transfers, and the final elimination of water. The step with the highest energy barrier is the rate-determining step of the reaction.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. researchgate.netfrontiersin.org These models are built on the principle that the properties of a chemical compound are a function of its molecular structure. researchgate.net By establishing a mathematical relationship between molecular descriptors and a specific property, QSPR models can be used to predict the properties of new or untested compounds. core.ac.uk

Developing Models for Predicting Physicochemical Attributes

The development of a QSPR model for predicting the physicochemical attributes of this compound would involve several key steps. First, a dataset of molecules with known properties, including this compound and structurally similar alicyclic esters, would be compiled. The properties of interest could include boiling point, vapor pressure, viscosity, and solubility, among others.

Next, a wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. core.ac.uk Examples include molecular weight, number of rings, connectivity indices, and electrostatic potentials.

The subsequent step involves selecting the most relevant descriptors that correlate with the property of interest. This is often achieved using statistical techniques such as multiple linear regression (MLR) or machine learning algorithms. core.ac.uk The goal is to build a robust model with good predictive power. The final model is then validated using an external set of compounds that were not used in the model development process.

While a specific QSPR model for this compound is not published, the general applicability of these methods to esters and other organic compounds is well-established. nih.govnih.gov Such a model would be valuable for estimating its properties where experimental data is lacking and for designing new alicyclic esters with desired physicochemical characteristics.

Structure-Odor Relationship Studies in Alicyclic Esters

By developing QSPR models for a series of alicyclic esters with varying structural features, it is possible to identify the key molecular descriptors that correlate with specific odor characteristics. These models can then be used to predict the odor of new, unsynthesized esters and to design molecules with specific desired scents for use in the fragrance and flavor industries. The study of SOR in alicyclic esters remains an active area of research, with the potential to provide a deeper understanding of the molecular basis of olfaction.

Research on Derived Compounds and Structure Function Relationships

Synthesis and Characterization of Isobutyl Cyclohexylpropionate Analogs

Systematic variation of the isobutyl and cyclohexyl moieties in this compound analogs is a key strategy to create a diverse library of compounds for sensory evaluation.

Variation of the Alkyl (Isobutyl) Moiety: The isobutyl group can be replaced with a range of other alkyl groups to study the effect of chain length and branching on the compound's properties. For instance, substituting the isobutyl group with smaller (e.g., ethyl, propyl) or larger (e.g., pentyl, hexyl) linear alkyl chains, or with other branched isomers (e.g., sec-butyl, tert-butyl), would likely alter the molecule's volatility and interaction with olfactory receptors. Generally, in homologous series of aliphatic compounds, as the carbon chain length increases, the odor detection threshold can change, often reaching a minimum for a specific chain length before increasing again. nih.gov The branching of the alkyl chain also plays a critical role in the perceived odor. For example, isobutyl propionate (B1217596) is described as having a fruity, sweet, rummy, and pungent odor. fragranceu.com

Variation of the Cyclohexyl Moiety: The cyclohexyl ring offers several avenues for modification. Alkyl substituents (e.g., methyl, ethyl) can be introduced at various positions on the ring to investigate the impact of steric hindrance and conformational changes. The position of these substituents is crucial; for example, in substituted cyclohexanols, the position of a methyl group has a minor influence on the camphoraceous odor, but increasing the complexity of the alkyl substituent leads to greater odor differentiation. perfumerflavorist.com Esterification of these substituted cyclohexanols can completely change the odor profile, often leading to woody and fruity characteristics. perfumerflavorist.com

The general synthesis of such cyclohexyl esters can be achieved through several methods, including the direct esterification of the corresponding carboxylic acid with an alcohol or the transesterification of an existing ester. googleapis.com

Illustrative Data on Related Cyclohexyl Esters:

| Compound Name | Odor Description |

| Cyclohexyl propionate | Sweet, fruity, banana, with green waxy nuances. thegoodscentscompany.com |

| Cyclohexyl butyrate | Fresh, floral, fruity, with notes of apple and pineapple. fragranceu.com |

| p-tert-Butylcyclohexyl acetate | Woody and fruity. perfumerflavorist.com |

This table is for illustrative purposes and shows the sensory diversity within the broader class of cyclohexyl esters.

Stereoisomerism can have a profound impact on the chemical and biological properties of a molecule, including its odor. superpi.netperfumerflavorist.com Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), can interact differently with the chiral environment of olfactory receptors, leading to different odor perceptions. superpi.net

For a molecule like this compound, chirality could arise from substitution on the cyclohexyl ring or from the propionate moiety itself if further substituted. While specific studies on the stereoisomers of this compound are not documented in the available literature, research on other chiral fragrance molecules demonstrates the significance of stereochemistry. For example, the enantiomers of carvone (B1668592) are well-known for their distinct smells: (R)-(-)-carvone smells of spearmint, while (S)-(+)-carvone has a caraway scent. superpi.net Similarly, the enantiomers of linalool (B1675412) exhibit different odor profiles, with one being described as woody and the other more citrusy and fruity. perfumerflavorist.com

Exploration of Structure-Perceptual Correlations

Understanding the correlation between a molecule's structure and its perceived aroma is a central goal of fragrance research. This involves both academic investigations into the molecular features that govern odor and the influence of specific functional groups on sensory attributes.

Academic research into structure-perception correlations often employs computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking studies. nih.govmdpi.com

QSAR studies attempt to build mathematical models that correlate the structural or physicochemical properties of a set of molecules with their biological activity, in this case, their odor perception. nih.gov These models can help predict the odor of new, unsynthesized compounds and identify the key molecular descriptors that are important for a particular scent. For a series of this compound analogs, a QSAR model could potentially predict their odor intensity or character based on properties like molecular weight, shape, and electronic features.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In olfaction research, this involves modeling the interaction between an odorant molecule and an olfactory receptor. nih.govnewcastle.edu.au By understanding how this compound and its analogs might bind to specific olfactory receptors, researchers can gain insights into the molecular basis of their perceived aroma.

While specific QSAR and molecular docking studies on this compound are not found in the reviewed literature, these methodologies are widely applied in the broader field of fragrance science to unravel the complex code of olfaction. nih.govnih.gov

The functional groups within a molecule are key determinants of its chemical properties and, consequently, its sensory attributes. nih.gov In this compound, the ester functional group is primarily responsible for its characteristic fruity odor, a common trait among many esters used in the fragrance industry. scentjourner.com

Modifying the functional groups of this compound would lead to new classes of compounds with potentially different sensory profiles. For example:

Introduction of a hydroxyl group (-OH): This would convert the ester into a hydroxy ester, likely increasing its polarity and potentially introducing floral or woody notes, depending on the position of the hydroxyl group.

Introduction of a ketone group (C=O): The presence of a ketone function could impart camphoraceous or minty notes, as seen in some substituted cyclohexanone (B45756) derivatives.

Modification of the ester group: Replacing the ester with other functional groups like an ether or an amide would fundamentally change the molecule's chemical nature and almost certainly its odor.

Illustrative Table of Functional Groups and General Odor Characteristics:

| Functional Group | General Odor Characteristics |

| Esters | Fruity, sweet, floral scentjourner.com |

| Alcohols | Can range from fresh and floral to woody, depending on the structure |

| Aldehydes | Often described as green, fatty, or citrusy |

| Ketones | Can be fruity, floral, camphoraceous, or minty |

| Ethers | Can have a wide range of odors, often described as ethereal or solvent-like |

This table provides a general overview and the actual scent of a molecule is highly dependent on its complete structure.

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

The fragrance and flavor industry is increasingly turning to artificial intelligence (AI) and machine learning (ML) to accelerate the discovery and optimization of novel chemical compounds. elte.hu These technologies offer the potential to analyze vast datasets of chemical structures, olfactory properties, and consumer preferences far more efficiently than traditional methods. siemens.comharvard.edu

In the context of alicyclic esters like isobutyl cyclohexylpropionate, AI and ML can be employed in several ways:

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the scent profiles of novel molecular structures. siemens.com By inputting the chemical properties of a potential new ester, AI models can forecast its likely aroma, saving significant time and resources in laboratory synthesis and sensory evaluation. nih.gov

Novel Compound Generation: Generative AI models can propose entirely new chemical structures with desired olfactory characteristics. nih.gov These models, trained on extensive libraries of known fragrance molecules, can identify innovative combinations and structural motifs that human chemists might not have considered, pushing the boundaries of scent creation. elte.hu

Personalized Fragrance Development: AI can analyze individual consumer data, including preferences and even biometric information, to assist in the creation of bespoke fragrances. harvard.edu This allows for the precise tailoring of scents that feature compounds like this compound to meet specific consumer desires.

One pioneering example in the fragrance industry is the development of AI systems like Symrise's Philyra, which can analyze millions of fragrance formulas and consumer data points to generate novel scent combinations. elte.hu The application of such technologies to the discovery of new alicyclic esters holds immense promise for the future of the fragrance industry.

| AI/ML Application | Description | Potential Impact on Alicyclic Ester Research |

|---|---|---|

| Predictive Modeling | Algorithms trained on existing data to forecast the scent profiles of new molecules. | Faster screening of potential new esters with desirable fragrance notes. |

| Novel Compound Generation | Generative models that propose new chemical structures with specific olfactory properties. | Discovery of unique alicyclic esters with innovative scent profiles. |

| Personalized Fragrance Development | AI analysis of consumer data to create custom-tailored scents. | Formulation of fragrances with this compound that cater to individual preferences. |

Advancements in Sustainable and Green Chemical Synthesis of Alicyclic Esters

The chemical industry, including the fragrance sector, is undergoing a significant shift towards more sustainable and environmentally friendly practices. acs.org Green chemistry principles are being increasingly applied to the synthesis of fragrance ingredients, with a focus on reducing waste, using renewable resources, and improving energy efficiency. alwsci.commdpi.com

Future research into the synthesis of alicyclic esters like this compound will likely focus on several key areas of green chemistry:

Renewable Feedstocks: There is a growing effort to replace petrochemical-derived starting materials with those from renewable sources. sfu.ca Research is exploring the use of bio-based alcohols and carboxylic acids, potentially derived from agro-industrial by-products, for the synthesis of esters. acs.orgtechniques-ingenieur.fr

Biodegradable Compounds: The environmental fate of fragrance ingredients is a critical consideration. Future research will aim to design and synthesize alicyclic esters that are readily biodegradable, minimizing their environmental persistence. sfu.ca

Greener Catalysis: The development of more efficient and environmentally benign catalysts is a cornerstone of green chemistry. This includes the use of enzymatic catalysts, such as lipases, which can conduct esterification reactions under mild conditions with high selectivity. nih.govnih.gov Solid acid catalysts are also being investigated as reusable and less corrosive alternatives to traditional mineral acids.

Energy-Efficient Processes: Novel synthesis methods that require less energy are being explored. This includes processes that can be run at room temperature and produce minimal waste. techniques-ingenieur.fr

The International Fragrance Association (IFRA) has developed a Green Chemistry Compass to help guide the industry toward greater sustainability by adapting the 12 principles of green chemistry to the specific needs of fragrance ingredient manufacturing. alwsci.com

| Green Chemistry Principle | Application in Alicyclic Ester Synthesis | Example |

|---|---|---|

| Use of Renewable Feedstocks | Replacing petrochemical-derived starting materials with bio-based alternatives. | Synthesis from alcohols and acids derived from biomass. |

| Design for Degradation | Creating esters that readily break down in the environment. | Incorporating structural features that enhance biodegradability. |

| Catalysis | Employing more efficient and environmentally friendly catalysts. | Using immobilized enzymes or solid acid catalysts. |

| Energy Efficiency | Developing synthesis routes that require less energy input. | Reactions that proceed at ambient temperature and pressure. |

Development of Advanced In-Situ Characterization Techniques

The optimization of chemical synthesis requires a detailed understanding of the reaction as it occurs. In-situ characterization techniques, which monitor a reaction in real-time within the reaction vessel, provide invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates and by-products.

For the synthesis of alicyclic esters like this compound, which is typically produced through esterification, the development of advanced in-situ techniques could lead to significant process improvements. rifm.org While direct research on this specific compound is limited, advancements in related fields offer a glimpse into future possibilities.

Future research in this area may involve:

Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the concentration of reactants and products in real-time, allowing for precise control over the reaction endpoint and minimizing the formation of impurities. rifm.orgappleacademicpress.com

Chromatographic Techniques: In-situ gas chromatography (GC) could provide real-time analysis of the volatile components of the reaction mixture, offering a detailed picture of the reaction progress.

Calorimetry: Reaction calorimeters can measure the heat flow of the reaction in real-time, providing critical data for ensuring process safety and optimizing reaction conditions.

By implementing these advanced in-situ characterization techniques, chemists and chemical engineers can gain a deeper understanding of the esterification process, leading to higher yields, improved purity, and more efficient and scalable manufacturing processes for compounds like this compound.

Interdisciplinary Approaches in Complex Systems Analysis

The creation of a final fragrance is a complex endeavor that involves the careful blending of numerous chemical components to achieve a desired sensory experience. ethz.ch Understanding how individual molecules like this compound contribute to and interact within these complex mixtures requires an interdisciplinary approach that integrates knowledge from various scientific fields. ethz.ch

Future research will increasingly rely on the collaboration of experts from different disciplines to unravel the complexities of fragrance systems:

Chemistry and Chemical Engineering: Chemists focus on the synthesis and characterization of individual fragrance molecules, while chemical engineers work on optimizing the manufacturing processes and understanding the physical behavior of fragrance mixtures, such as evaporation and diffusion. nih.govroutledge.com

Sensory Science: Sensory scientists conduct evaluations with trained panelists to understand how different chemical compounds are perceived by the human olfactory system. vt.edumdpi.com This provides the crucial link between the chemical structure of a molecule and its perceived scent.

Computational Science: Computational chemists and data scientists develop models to predict the properties of fragrance molecules and to analyze the complex interactions within a fragrance mixture. siemens.com This can help to guide the formulation process and predict the final scent profile.

Materials Science: Researchers in materials science contribute to the development of new delivery systems for fragrances, such as encapsulation technologies that can control the release of the scent over time. harvard.edu

By fostering collaboration between these and other disciplines, researchers can gain a more holistic understanding of complex fragrance systems. This interdisciplinary approach is essential for the continued innovation and development of new and improved fragrances that feature compounds like this compound. niist.res.in

Q & A

Basic: What synthetic methodologies are recommended for Isobutyl cyclohexylpropionate, and how can reaction conditions be optimized for higher yields?

This compound is synthesized via esterification between cyclohexylpropionic acid and isobutyl alcohol, typically catalyzed by sulfuric acid (2% v/v). Key optimization parameters include:

- Molar ratio : A 1:1.2 (acid:alcohol) ratio minimizes unreacted starting material.

- Temperature : Maintain 80–100°C under reflux to enhance reaction kinetics.

- Water removal : Use a Dean-Stark apparatus for azeotropic distillation to shift equilibrium toward ester formation .

Post-synthesis, confirm structure via ¹H NMR (ester –OCH2– protons at δ 4.0–4.2 ppm) and FT-IR (C=O stretch at ~1740 cm⁻¹).

Advanced: How should researchers design experiments to address contradictory reports on this compound’s thermal stability?

Contradictions in thermal stability data can arise from impurities or varying analytical conditions. To resolve this:

- Standardized protocols : Use differential scanning calorimetry (DSC) under inert (N₂) and oxidative (air) atmospheres (ASTM E537-12) to assess decomposition kinetics.

- Purity verification : Quantify impurities via GC-MS with internal standards (e.g., methyl laurate) to rule out confounding factors.

- Inter-laboratory studies : Compare results across labs using ANOVA to identify variability sources (e.g., heating rates, sample prep) .

Basic: Which analytical techniques are essential for confirming this compound’s purity and structural identity?

A multi-technique approach is critical:

- Chromatography : HPLC (C18 column, 70:30 methanol:water mobile phase) or GC-FID (triplicate runs) for quantitative purity.

- Spectroscopy :

Advanced: What mechanistic studies are warranted to elucidate this compound’s role in reducing MMP for CO₂-enhanced oil recovery?

To investigate MMP reduction:

- Interfacial tension (IFT) : Use pendant drop tensiometry at reservoir conditions (30 MPa, 100°C) to quantify IFT changes.

- Molecular dynamics (MD) : Model interactions between the compound and asphaltenes to identify binding mechanisms.

- Core-flooding validation : Compare MMP reductions at 0.005–0.02 PV injection volumes using long-slim-tube displacement .

Basic: What safety considerations are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods during synthesis to avoid inhalation.

- PPE : Nitrile gloves and safety goggles; avoid skin contact.

- Toxicity assessment : Reference analogs (e.g., isobutyl chloroformate) suggest moderate irritation (LD50 >2000 mg/kg in rats). Perform in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) for specific risk profiles .

Advanced: How can researchers statistically validate the dose-dependent efficacy of this compound in surfactant applications?

- Experimental design : Apply response surface methodology (RSM) with central composite design, varying concentration (0.1–1.0 wt%) and temperature (25–60°C).

- Critical micelle concentration (CMC) : Measure via conductivity and validate with dynamic light scattering (DLS).

- Statistical rigor : Use multiple regression analysis (p<0.05 significance) and ensure power >0.8 via G*Power software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.